Hole Mobility Enhancement via π-π Stacking
The 5,11-dihexyl substitution on the ICZ core is critical for unlocking field-effect transistor performance. In a direct head-to-head comparison using the chloro-substituted ICZ scaffold, the 5,11-dihexyl derivative (CHICZ) achieved a thin-film hole mobility of 0.14 cm² V⁻¹ s⁻¹ and a single-crystal mobility of 0.5 cm² V⁻¹ s⁻¹, whereas the non-alkylated analog (CICZ) exhibited nearly no field-effect performance [1]. This 0.5 cm² V⁻¹ s⁻¹ single-crystal value approaches the benchmark performance of pentacene, a widely used but environmentally unstable organic semiconductor, highlighting the dihexyl derivative's competitive advantage in ambient-stable, high-mobility OFETs [2].
| Evidence Dimension | Hole field-effect mobility (thin film; single crystal) |
|---|---|
| Target Compound Data | 0.14 cm² V⁻¹ s⁻¹ (thin film); 0.5 cm² V⁻¹ s⁻¹ (single crystal) |
| Comparator Or Baseline | 2,8-dichloro-indolo[3,2-b]carbazole (CICZ, no N-alkyl chains): nearly no field-effect performance |
| Quantified Difference | From negligible to 0.14/0.5 cm² V⁻¹ s⁻¹; single-crystal mobility 0.5 cm² V⁻¹ s⁻¹ approaches pentacene (~0.1–1.0 cm² V⁻¹ s⁻¹) but with superior ambient stability |
| Conditions | Bottom-gate top-contact OFET; thin film by vacuum deposition; single crystal by physical vapor transport; measured in ambient air |
Why This Matters
This directly demonstrates that the dihexyl chains are not optional solubilizers but essential enablers of high charge-carrier mobility, making this compound uniquely suitable for applications requiring both high performance and solution processability.
- [1] Zhao, G.; Dong, H.; Zhao, H.; Jiang, L.; Zhang, X.; Tan, J.; Meng, Q.; Hu, W. Substitution effect on molecular packing and transistor performance of indolo[3,2-b]carbazole derivatives. J. Mater. Chem. 2012, 22 (10), 4409–4417. DOI: 10.1039/c1jm14891e. View Source
- [2] Ong, B. S.; et al. Substituted Indolo[3,2-b]Carbazoles: A New Class of Stable, High Mobility Organic Semiconductors for Thin Film Transistors. MRS Online Proc. Libr. 2005, 871, 14.24. DOI: 10.1557/PROC-0871-I14.24. View Source
